N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[2,1-b]thiazole scaffold is a fused heterocyclic system that combines the structural features of both imidazole and thiazole rings, which contributes to its unique chemical and biological properties .
Mechanism of Action
Target of Action
The primary target of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is Sirtuin-1 (SIRT1) . SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .
Mode of Action
The compound acts as an activator of SIRT1 . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to deacetylation of various proteins that play key roles in cellular processes .
Biochemical Pathways
The activation of SIRT1 by this compound can affect multiple biochemical pathways. For instance, SIRT1 is known to deacetylate key transcription factors and cofactors, thereby regulating lipid metabolism, glucose homeostasis, and mitochondrial biogenesis
Result of Action
The activation of SIRT1 by this compound can lead to a variety of molecular and cellular effects. For instance, it can modulate cellular processes such as inflammation, metabolism, and stress resistance . It has also been reported to exhibit antidiabetic, anti-inflammatory, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminothiazole with bromoacetophenone derivatives, followed by cyclization to form the imidazo[2,1-b]thiazole core .
Industrial Production Methods
Industrial production of imidazo[2,1-b]thiazole derivatives often employs continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be used, where the initial reaction of aminothiazole with bromoacetophenone is followed by cyclization and subsequent sulfonation without the need for intermediate isolation .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is unique due to its specific structural features and the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c1-19(16,17)14-10-5-3-2-4-9(10)11-8-15-6-7-18-12(15)13-11/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFOKQBAZFBREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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